cyclopropyl(1H-indol-3-yl)methanone
Overview
Description
Cyclopropyl(1H-indol-3-yl)methanone is a compound that features a cyclopropyl group attached to an indole moiety through a methanone linkage. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals . The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Mechanism of Action
Target of Action
Cyclopropyl(1H-indol-3-yl)methanone is a compound that contains an indole nucleus, which is a common structure in many bioactive aromatic compounds . The indole scaffold has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors . This makes it a valuable tool for developing new useful derivatives.
Mode of Action
It is known that indole derivatives can interact with their targets and cause various changes . For example, some indole derivatives have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that indole derivatives like this compound could potentially influence similar biochemical pathways.
Pharmacokinetics
The solubility of the compound in various solvents such as dmf, dmso, and ethanol has been reported , which could influence its bioavailability.
Result of Action
Given the broad spectrum of biological activities exhibited by indole derivatives , it is plausible that this compound could have diverse effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
Cyclopropyl(1H-indol-3-yl)methanone plays a significant role in biochemical reactions, particularly in the context of synthetic cannabinoids. It interacts with cannabinoid receptors CB1 and CB2, exhibiting affinities with EC50 values of 2.36 x 10^-6 M and 2.79 x 10^-8 M, respectively . These interactions suggest that this compound can modulate the endocannabinoid system, influencing various physiological processes.
Cellular Effects
This compound affects various cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those associated with cannabinoid receptors. This compound can alter gene expression and cellular metabolism, potentially leading to changes in cell function. For instance, its interaction with CB1 and CB2 receptors can impact neurotransmitter release, immune response, and cellular energy balance .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to cannabinoid receptors CB1 and CB2. This binding can lead to the inhibition or activation of these receptors, resulting in downstream effects on gene expression and enzyme activity. The compound’s structure allows it to fit into the receptor binding sites, facilitating these interactions and subsequent biochemical responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation products can also have biological activity. Long-term exposure to this compound in vitro or in vivo can lead to sustained changes in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. High doses of this compound can result in significant physiological and behavioral changes in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biological activity. The metabolic pathways of this compound are essential for understanding its pharmacokinetics and potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound are critical for its biological activity and therapeutic potential .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclopropyl(1H-indol-3-yl)methanone typically involves the reaction of indole derivatives with cyclopropyl ketones. One common method is the Friedel-Crafts acylation of indole with cyclopropylcarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl(1H-indol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the methanone group to a methylene group.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of cyclopropyl(1H-indol-3-yl)carboxylic acid.
Reduction: Formation of cyclopropyl(1H-indol-3-yl)methane.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
Cyclopropyl(1H-indol-3-yl)methanone has several scientific research applications:
Comparison with Similar Compounds
Cyclopropyl(1H-indol-3-yl)methanone can be compared with other indole derivatives such as:
(1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone: Similar structure but with a tetramethylcyclopropyl group, used in synthetic cannabinoid research.
Indole-3-acetic acid: A plant hormone with a carboxylic acid group instead of a methanone group.
Indole-3-carbinol: A compound with a hydroxymethyl group, known for its anticancer properties.
The uniqueness of this compound lies in its specific combination of the cyclopropyl and indole moieties, which can result in distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
cyclopropyl(1H-indol-3-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-12(8-5-6-8)10-7-13-11-4-2-1-3-9(10)11/h1-4,7-8,13H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBLOQDDOYEESV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359484 | |
Record name | cyclopropyl(1H-indol-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
675834-79-4 | |
Record name | cyclopropyl(1H-indol-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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